molecular formula C12H10ClNO2 B6367803 4-(2-Chloro-5-methoxyphenyl)-2-hydroxypyridine, 95% CAS No. 1261895-93-5

4-(2-Chloro-5-methoxyphenyl)-2-hydroxypyridine, 95%

Cat. No. B6367803
CAS RN: 1261895-93-5
M. Wt: 235.66 g/mol
InChI Key: QPKVCVGSDHILHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Chloro-5-methoxyphenyl)-2-hydroxypyridine (95%) is a chemical compound that has a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 130-133 °C and a boiling point of 279-280 °C. It is soluble in water, ethanol, and methanol, and insoluble in ether. This compound is a versatile reagent that can be used in various chemical reactions such as oxidation, reduction, and condensation reactions. It is also a useful intermediate in the synthesis of various compounds.

Mechanism of Action

4-(2-Chloro-5-methoxyphenyl)-2-hydroxypyridine (95%) acts as a nucleophilic reagent in chemical reactions. It can react with alkyl halides to form a nucleophilic substitution reaction, which produces a racemic mixture of 4-(2-Chloro-5-methoxyphenyl)-2-hydroxypyridine (95%) and 4-(2-chloro-5-methoxyphenyl)-2-hydroxypyridine (5%). In addition, it can also act as a reducing agent in the reduction of nitro compounds, and as an oxidizing agent in the oxidation of alcohols.
Biochemical and Physiological Effects
4-(2-Chloro-5-methoxyphenyl)-2-hydroxypyridine (95%) has not been tested for its biochemical and physiological effects. Therefore, its effects on the human body are unknown.

Advantages and Limitations for Lab Experiments

The main advantage of 4-(2-Chloro-5-methoxyphenyl)-2-hydroxypyridine (95%) is its versatility. It is a useful reagent in many different types of chemical reactions, and is a useful intermediate in the synthesis of various compounds. However, it is important to note that this compound is toxic and should be handled with care. In addition, it can be difficult to separate the racemic mixture of 4-(2-Chloro-5-methoxyphenyl)-2-hydroxypyridine (95%) and 4-(2-chloro-5-methoxyphenyl)-2-hydroxypyridine (5%) using column chromatography.

Future Directions

There are a number of possible future directions that can be explored with 4-(2-Chloro-5-methoxyphenyl)-2-hydroxypyridine (95%). For example, further research can be conducted to explore its potential applications in the synthesis of pharmaceuticals, agrochemicals, and dyes. In addition, further research can be conducted to develop more efficient methods of separating the racemic mixture of 4-(2-Chloro-5-methoxyphenyl)-2-hydroxypyridine (95%) and 4-(2-chloro-5-methoxyphenyl)-2-hydroxypyridine (5%). Furthermore, research can be conducted to explore the biochemical and physiological effects of 4-(2-Chloro-5-methoxyphenyl)-2-hydroxypyridine (95%) on the human body. Finally, research can be conducted to explore the potential of 4-(2-Chloro-5-methoxyphenyl)-2-hydroxypyridine (95%) as a catalyst in chemical reactions.

Synthesis Methods

The synthesis of 4-(2-Chloro-5-methoxyphenyl)-2-hydroxypyridine (95%) is usually achieved by the reaction of 2-hydroxy-4-chloro-5-methoxyphenyl-pyridine and an alkyl halide in the presence of a strong base. This reaction produces a racemic mixture of 4-(2-Chloro-5-methoxyphenyl)-2-hydroxypyridine (95%) and 4-(2-chloro-5-methoxyphenyl)-2-hydroxypyridine (5%) which can be separated by column chromatography.

Scientific Research Applications

4-(2-Chloro-5-methoxyphenyl)-2-hydroxypyridine (95%) is a useful reagent in the synthesis of various compounds. It has been used in the synthesis of pyridines, quinolines, and other heterocyclic compounds. It is also a useful intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. In addition, it has been used in the synthesis of polymers and other materials.

properties

IUPAC Name

4-(2-chloro-5-methoxyphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-16-9-2-3-11(13)10(7-9)8-4-5-14-12(15)6-8/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKVCVGSDHILHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C2=CC(=O)NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682991
Record name 4-(2-Chloro-5-methoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloro-5-methoxyphenyl)-2-hydroxypyridine

CAS RN

1261895-93-5
Record name 2(1H)-Pyridinone, 4-(2-chloro-5-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261895-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Chloro-5-methoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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